2-(2-chloropyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This usually includes the IUPAC name, other names, and structural formula of the compound.
Synthesis Analysis
This involves the methods used to synthesize the compound, including the reactants, conditions, and the mechanism of the reaction.Molecular Structure Analysis
This involves the study of the arrangement of atoms in the molecule of the compound. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves the study of how the compound reacts with other substances. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This includes the study of properties like melting point, boiling point, solubility, chemical stability, etc.Scientific Research Applications
Synthesis and Derivative Formation
Synthesis Techniques : The synthesis of related pyrrolopyridine derivatives, such as 6,7-dihydro-5H-pyrrolo[1,2-a]imidazoles, has been achieved through dehydration techniques. These compounds are synthesized from substituted acetamides, highlighting a versatile approach to creating pyrrolopyridine derivatives (Kavina, Sizov, & Yakovlev, 2018).
Derivative Development : Research has focused on developing various derivatives of related pyrrolopyridine structures, demonstrating their adaptability for different scientific applications. This includes the creation of fused heterocyclic compounds that contribute to the field of medicinal chemistry (Murthy et al., 2017).
Structural Analysis and Properties
Molecular Structure Analysis : Studies have been conducted on the crystal structures and molecular properties of pyrrolopyridine compounds. These analyses include exploring their hydrogen-bonded arrangements and potential energy distributions, which are crucial for understanding their chemical behavior and applications (Quiroga et al., 1999).
Chemical Reactivity and Stability : Detailed investigations into the reactivity and stability of these compounds in different environments have been carried out. This includes examining their interaction with nucleophiles and assessing their stability in various conditions, which is essential for potential pharmaceutical applications (Zhu & Shi, 2011).
Applications in Non-linear Optics and Bioactivity
Non-linear Optical Properties : The study of pyrrolopyridine derivatives has extended to their potential in non-linear optics. Their electronic structure, including HOMO and LUMO analysis, has been evaluated to understand their role in optical applications (Murthy et al., 2017).
Biological Activity Assessment : There's ongoing research into the biological activities of these compounds, with some displaying moderate insecticidal and fungicidal activities. This indicates potential for use in agricultural or pest control applications (Chen & Shi, 2008).
Safety And Hazards
This involves the study of the potential risks associated with the compound, including toxicity, flammability, environmental impact, etc.
Future Directions
This involves potential future research directions, such as new synthesis methods, potential applications, etc.
I hope this helps! If you have a different compound or a specific question about “2-(2-chloropyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one”, feel free to ask!
properties
IUPAC Name |
2-(2-chloropyridin-4-yl)-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O/c13-11-5-7(1-3-14-11)10-6-8-9(16-10)2-4-15-12(8)17/h1,3,5-6,16H,2,4H2,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRXEPCDEVNYPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1NC(=C2)C3=CC(=NC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10587352 |
Source
|
Record name | 2-(2-Chloropyridin-4-yl)-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10587352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chloropyridin-4-yl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one | |
CAS RN |
724726-05-0 |
Source
|
Record name | 2-(2-Chloropyridin-4-yl)-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10587352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.